Contignasterol: A Deep Dive into its Chemical Architecture and Biological Frontiers
Contignasterol: A Deep Dive into its Chemical Architecture and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Contignasterol, a highly oxygenated marine steroid, presents a unique and complex chemical structure that has garnered significant interest within the scientific community. Isolated from the marine sponge Petrosia contignata, this natural product exhibits a range of promising biological activities, including potent anti-inflammatory and anti-allergic effects. This technical guide provides a comprehensive overview of the chemical structure of Contignasterol, summarizes its key biological activities with available quantitative data, details relevant experimental protocols, and visualizes its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure of Contignasterol
Contignasterol (C₂₉H₄₈O₇) is a polyhydroxylated steroid characterized by several unique structural features that distinguish it from other known sterols.[1][2] Its molecular framework is a cholestane (B1235564) skeleton, but with a notable and "unnatural" 14β-proton configuration, a feature rarely observed in naturally occurring steroids.[3]
The key functionalities defining the intricate architecture of Contignasterol include:
-
Hydroxylation Pattern: It possesses a dense arrangement of hydroxyl groups at positions 3α, 4β, 6α, and 7β.[2]
-
15-Ketone Functionality: A ketone group is present at the C-15 position of the steroid nucleus.[2]
-
Cyclic Hemiacetal Side Chain: A distinctive feature is the cyclic hemiacetal functionality in its side chain. This is formed between a hydroxyl group at C-22 and an ethanal substituent at C-24.[2][3]
Contignasterol exists as a mixture of R and S stereoisomers at the C-29 position.[2]
Table 1: Chemical Identifiers for Contignasterol
| Identifier | Value |
| Molecular Formula | C₂₉H₄₈O₇ |
| IUPAC Name | (3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
| SMILES | C--INVALID-LINK--O)C(C)C">C@H[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-LINK--O)C)O">C@HO)C |
| InChI | InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
Biological Activities and Quantitative Data
Contignasterol has demonstrated significant potential as a modulator of inflammatory and allergic responses. Its biological activities have been evaluated in various in vitro and in vivo models.
Table 2: Summary of Contignasterol's Biological Activities
| Biological Activity | Assay/Model | Key Findings | Quantitative Data |
| Anti-allergic | Inhibition of histamine (B1213489) release from human leukocytes | Inhibited anti-human IgE-induced histamine release. | 30-40% inhibition at 50 µg/mL |
| Inhibition of histamine release from rat peritoneal mast cells | Dose-dependent inhibition of anti-IgE-induced histamine release. | IC₅₀ value not explicitly stated in the provided results. | |
| Allergen-induced bronchoconstriction in guinea pig trachea | Inhibited ovalbumin-induced contractions. | 47% inhibition at 10 µM | |
| Anti-inflammatory | Inhibition of ROS and NO production in RAW 264.7 macrophages | Reduced the production of reactive oxygen species and nitric oxide. | Specific IC₅₀ values not provided. |
| TRPV1 Antagonism | Inhibition of capsaicin- and anandamide-induced TRPV1 channel response in HEK293 cells | Blocked the response of the transient receptor potential vanilloid 1 (TRPV1) channel. | 100% inhibition at 50 µM; 50% blockage at 5 µM. A precise IC₅₀ is not available in the provided results. |
| Cardiovascular | Inhibition of platelet aggregation | Inhibited platelet aggregation induced by platelet-activating factor (PAF) and collagen. | Specific IC₅₀ values not provided. |
Potential Signaling Pathways
The anti-inflammatory effects of Contignasterol are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the precise mechanisms are still under investigation, preliminary evidence suggests the involvement of the NF-κB and p38 MAPK pathways.
Caption: Proposed mechanism of Contignasterol's anti-inflammatory action.
Experimental Protocols
Inhibition of Histamine Release from Rat Peritoneal Mast Cells
This protocol is based on established methods for measuring histamine release from immunologically challenged mast cells.
Objective: To determine the dose-dependent inhibitory effect of Contignasterol on anti-IgE-induced histamine release from isolated rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Anti-IgE antibody
-
Contignasterol
-
Tyrode's buffer
-
o-Phthaldialdehyde (OPT)
-
Perchloric acid
-
Sodium hydroxide
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation:
-
Euthanize male Wistar rats and collect peritoneal cells by lavage with Tyrode's buffer.
-
Purify mast cells by centrifugation over a suitable density gradient (e.g., Percoll).
-
Wash the purified mast cells and resuspend in Tyrode's buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of the mast cell suspension with varying concentrations of Contignasterol or vehicle (control) for 15 minutes at 37°C.
-
Induce histamine release by adding a predetermined optimal concentration of anti-IgE antibody to the cell suspensions.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
-
Histamine Quantification:
-
Collect the supernatant containing the released histamine.
-
To determine total histamine content, lyse a separate aliquot of cells with perchloric acid.
-
Measure histamine concentration in the supernatants and the cell lysate using a spectrofluorometric assay based on the condensation of histamine with o-phthaldialdehyde (OPT).
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine content.
-
Determine the percentage inhibition of histamine release by Contignasterol compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Contignasterol concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for histamine release assay.
TRPV1 Antagonist Activity Assay
This protocol describes a cell-based assay to evaluate the antagonistic effect of Contignasterol on the TRPV1 channel.
Objective: To determine the ability of Contignasterol to inhibit agonist-induced activation of the human TRPV1 channel expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM)
-
Contignasterol
-
TRPV1 agonist (e.g., Capsaicin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture hTRPV1-HEK293 cells in appropriate medium supplemented with antibiotics for selection.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for 1 hour to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess dye.
-
-
Antagonist Assay:
-
Add varying concentrations of Contignasterol or vehicle (control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the microplate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a specific concentration of the TRPV1 agonist (e.g., capsaicin, typically at its EC₅₀ or EC₈₀ concentration) to all wells to stimulate the channel.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Determine the percentage inhibition of the agonist-induced response by Contignasterol at each concentration.
-
Plot the percentage inhibition against the logarithm of the Contignasterol concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for the TRPV1 antagonist assay.
Conclusion and Future Directions
Contignasterol stands out as a marine natural product with a remarkable chemical structure and significant therapeutic potential, particularly in the realm of inflammatory and allergic disorders. Its multifaceted biological activities, including the inhibition of histamine release and antagonism of the TRPV1 channel, underscore its promise as a lead compound for drug development. The likely involvement of the NF-κB and p38 MAPK signaling pathways provides a foundation for further mechanistic studies to fully elucidate its mode of action.
Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient and stereoselective total synthesis of Contignasterol and its analogs is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies.
-
Mechanism of Action: In-depth studies are needed to precisely define the molecular targets of Contignasterol within the NF-κB and p38 MAPK pathways and to explore other potential signaling cascades it may modulate.
-
In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of inflammatory and allergic diseases are necessary to validate the therapeutic potential of Contignasterol.
-
Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic properties and toxicological profile of Contignasterol is essential for its advancement as a clinical candidate.
The continued exploration of Contignasterol and its derivatives holds the potential to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0675721B1 - Pharmaceutical compositions comprising contignasterol compounds - Google Patents [patents.google.com]
- 3. CONTIGNASTEROL, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]
